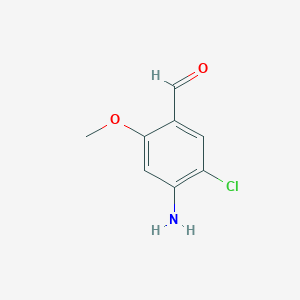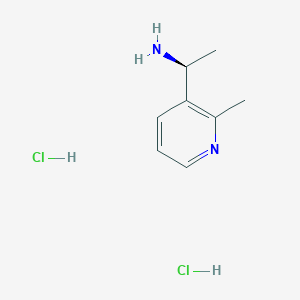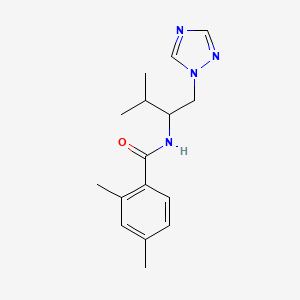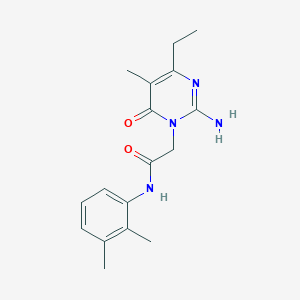![molecular formula C29H29N5O4S B2596811 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide CAS No. 1041440-91-8](/img/structure/B2596811.png)
2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide is a useful research compound. Its molecular formula is C29H29N5O4S and its molecular weight is 543.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Esters Boroniques de Pinacol: Ces composés servent de blocs de construction précieux en synthèse organique. Alors que la fonctionnalisation de la déboronation des esters boroniques alkyliques est bien établie, la protodéboronation reste moins explorée. Cependant, des recherches récentes ont rapporté une protodéboronation catalytique d'esters boroniques alkyliques 1°, 2° et 3° en utilisant une approche radicalaire. Cette méthode permet une hydrométhylation d'alcène anti-Markovnikov formelle, une transformation jusque-là inconnue. Le protocole a été appliqué à la (−)-Δ8-THC et au cholestérol protégés par des méthoxyles, ainsi que dans la synthèse totale formelle de la δ-®-coniceïne et de l'indolizidine 209B .
- Dérivés d'Indole: Certains dérivés d'indole présentent une activité anti-VIH-1 potentielle. Les chercheurs ont synthétisé de nouveaux dérivés xanthèniques d'indolyle et d'oxochroményle et ont effectué des études de docking moléculaire. Ces composés pourraient être explorés plus en profondeur pour leurs propriétés antivirales .
- Nouveaux Composés: Certains dérivés ont démontré une meilleure activité antifibrotique que les médicaments existants comme la Pirfénidone. Ces résultats suggèrent que le composé en question pourrait avoir des applications dans le traitement des conditions fibrotiques .
- Hydrogénation et Fragment Furane: La synthèse de la (E)-1-(5-(hydroxyméthyl)furan-2-yl)-4,4-diméthylpent-1-én-3-one implique des conditions de réaction optimales à 160°C pendant 120 minutes, donnant un rendement de 41,7% d'hydroxymethylfurane (HMF). Ce composé pourrait trouver des applications dans divers domaines .
- Échafaudages Furane et Pyrazole: Les chercheurs ont conçu et synthétisé des analogues de la nitrofurantoïne contenant des échafaudages furane et pyrazole. Ces composés présentent une activité antibactérienne prometteuse et pourraient être explorés plus en profondeur .
Synthèse Organique et Catalyse
Activité Anti-VIH-1
Agents Anti-Fibrose
Dérivés de l'Hydroxymethylfurane
Analogues de la Nitrofurantoïne
Mécanisme D'action
Target of Action
The primary target of the compound 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division.
Mode of Action
The compound this compound interacts with its target, the EGFR, inhibiting its activity . This inhibition prevents the receptor from performing its normal function, which is to trigger a series of signals that lead to cell growth and division. By blocking this signaling pathway, the compound can prevent the growth of cells that rely on this pathway for survival and proliferation.
Biochemical Pathways
The compound this compound affects the EGFR signaling pathway . This pathway is involved in regulating cell growth, survival, and differentiation. When the EGFR is inhibited, these processes are disrupted, leading to a decrease in the growth and proliferation of cells.
Result of Action
The result of the action of this compound is a decrease in the growth and proliferation of cells that express EGFR . This is due to the compound’s inhibition of the EGFR signaling pathway, which is necessary for these cells to grow and divide.
Propriétés
IUPAC Name |
2-[[2-[3-(furan-2-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O4S/c1-3-24(27(36)31-19-9-6-8-18(2)16-19)39-29-33-22-12-5-4-11-21(22)26-32-23(28(37)34(26)29)13-14-25(35)30-17-20-10-7-15-38-20/h4-12,15-16,23-24H,3,13-14,17H2,1-2H3,(H,30,35)(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQBVDPPGMLABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2596728.png)

![tert-butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2596731.png)
![5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2596732.png)
amino}acetamide](/img/structure/B2596733.png)
amino}acetamide](/img/structure/B2596734.png)
![2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2596736.png)



![N-[(4-methylphenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2596746.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2596747.png)
![N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2596749.png)

